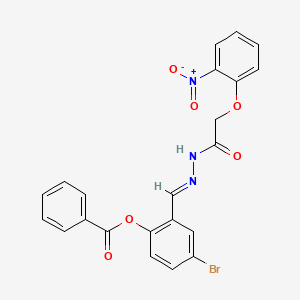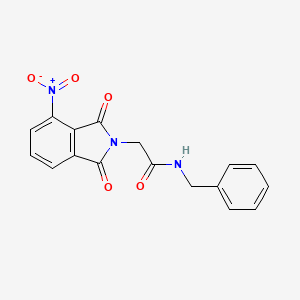![molecular formula C14H16N4O4 B15014708 (3E)-3-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide](/img/structure/B15014708.png)
(3E)-3-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group, a formamido group, and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a phenyl ring to introduce the nitro group.
Formamido group introduction: The nitrophenyl intermediate is then reacted with formamide under specific conditions to attach the formamido group.
Butanamide backbone construction: The final step involves the coupling of the formamido intermediate with a butanamide derivative, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE may involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The formamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to active sites, while the formamido and butanamide groups can influence the compound’s overall bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE: shares similarities with other nitrophenyl and formamido-containing compounds, such as:
Uniqueness
The unique combination of the nitrophenyl, formamido, and butanamide groups in (3E)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}-N-(PROP-2-EN-1-YL)BUTANAMIDE contributes to its distinct chemical properties and potential applications. Its specific structural arrangement allows for unique interactions and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H16N4O4 |
|---|---|
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
3-nitro-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C14H16N4O4/c1-3-7-15-13(19)8-10(2)16-17-14(20)11-5-4-6-12(9-11)18(21)22/h3-6,9H,1,7-8H2,2H3,(H,15,19)(H,17,20)/b16-10+ |
Clave InChI |
VCEAZLMGQWQWBJ-MHWRWJLKSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/CC(=O)NCC=C |
SMILES canónico |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15014629.png)
![4-[(E)-({2-[(2-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B15014632.png)
![N'-[(Z)-(4-Methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]-2-phenylacetohydrazide](/img/structure/B15014639.png)
![2-(2,3-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15014659.png)
![2-(2-Cyanophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15014665.png)
![2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B15014666.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B15014672.png)

![4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15014693.png)

![(4-fluorophenyl)(3-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)methanone](/img/structure/B15014704.png)
![N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-4-methylaniline](/img/structure/B15014706.png)
![4-{[6-(Phenylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenol](/img/structure/B15014716.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15014719.png)
